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molecular formula C13H11FINO3 B8441876 Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8441876
M. Wt: 375.13 g/mol
InChI Key: FMJKTSYJVDKBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06670373B1

Procedure details

To a solution of 2-fluoro-5-iodobenzoyl chloride oxime (2.24 g, 7.48 mmol) and ethyl-2-butynoate (1.74 ml, 14.96 mmol, 2 eq.) in Et2O (28 ml) under N2 stirring at 0-5° C., was added dropwise a solution of Et3N (1.35 ml, 9.72 mmol, 1.3 eq) in Et2O (3.6 ml) over 1 h. Reaction was allowed to warm to room temperature and stirred overnight. It was then partitioned between Et2O and H2O, washed with brine, dried (MgSO4), filtered, and concentrated. The crude residue was chromatographed on silica gel using (1-10%) ethyl acetate in hexanes to give the title compound (2.06 g, 73%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][C:3]=1[C:4](=[N:6][OH:7])Cl.[CH2:13]([O:15][C:16](=[O:20])[C:17]#[C:18][CH3:19])[CH3:14].CCN(CC)CC>CCOCC>[CH2:13]([O:15][C:16]([C:17]1[C:4]([C:3]2[CH:8]=[C:9]([I:12])[CH:10]=[CH:11][C:2]=2[F:1])=[N:6][O:7][C:18]=1[CH3:19])=[O:20])[CH3:14]

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
FC1=C(C(Cl)=NO)C=C(C=C1)I
Name
Quantity
1.74 mL
Type
reactant
Smiles
C(C)OC(C#CC)=O
Name
Quantity
1.35 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
28 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
3.6 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
It was then partitioned between Et2O and H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on silica gel using (1-10%) ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=CC(=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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